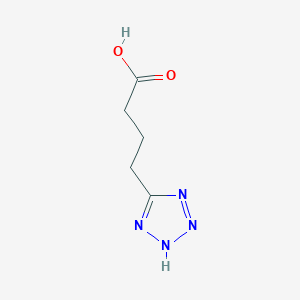

4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c10-5(11)3-1-2-4-6-8-9-7-4/h1-3H2,(H,10,11)(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALQGOMCBXAJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNN=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

synthesis of "4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid" from nitrile

Executive Summary

This Application Note details the optimized protocol for the synthesis of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid (Target). This moiety is a critical bioisostere for carboxylic acids in medicinal chemistry, offering improved metabolic stability and lipophilicity while retaining similar pKa and planar topography.

The traditional synthesis of tetrazoles using sodium azide (

Retrosynthetic Analysis & Strategy

The target molecule contains a terminal carboxylic acid and a 5-substituted tetrazole ring connected by a propyl linker.

-

Target: this compound[1]

-

Precursor: 4-Cyanobutanoic acid (Glutaric acid mononitrile)

-

Transformation: [3+2] Cycloaddition of azide to nitrile.

Strategic Consideration:

Since the precursor contains a free carboxylic acid, direct reaction with sodium azide in acidic media would immediately generate dangerous levels of hydrazoic acid (

Reaction Scheme

Detailed Experimental Protocol

Methodology: Aqueous Zinc(II)-Catalyzed Cycloaddition

Based on Demko, Z. P., & Sharpless, K. B. (2001).[2][3][4]

Safety Pre-requisites:

-

Hazard: Sodium Azide is acutely toxic and reacts with acids to form explosive

.[5] -

Engineering Control: All operations must be performed in a properly functioning fume hood behind a blast shield.

-

Quenching: A solution of Sodium Nitrite (

) and Sulfuric Acid (

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[6][7][8] | Amount (Example) | Role |

| 4-Cyanobutanoic acid | 113.11 | 1.0 | 1.13 g (10 mmol) | Precursor |

| Sodium Azide ( | 65.01 | 1.5 | 0.975 g (15 mmol) | Azide Source |

| Zinc Bromide ( | 225.18 | 1.0 | 2.25 g (10 mmol) | Lewis Acid Catalyst |

| Sodium Hydroxide (1M) | 40.00 | 1.0 | 10 mL | Neutralization |

| Water (Deionized) | 18.02 | Solvent | 20 mL | Solvent |

| Hydrochloric Acid (3N) | 36.46 | Excess | ~15 mL | Workup/pH Adjustment |

Step-by-Step Procedure

1. Pre-Neutralization (Critical Step):

-

In a 100 mL round-bottom flask, dissolve 4-Cyanobutanoic acid (1.13 g, 10 mmol) in 10 mL of 1M NaOH.

-

Rationale: This converts the carboxylic acid to the sodium carboxylate. This prevents the protonation of azide to hydrazoic acid upon addition. The solution pH should be ~7-8.

2. Reagent Addition:

-

Add Zinc Bromide (2.25 g, 10 mmol) to the carboxylate solution. Stir until dissolved.

-

Add Sodium Azide (0.975 g, 15 mmol).

-

Add remaining water (10 mL).

-

Observation: A white suspension of zinc azide/hydroxide species may form; this is normal.

3. Reaction:

-

Equip the flask with a reflux condenser.[6]

-

Heat the mixture to reflux (approx. 100°C) with vigorous magnetic stirring.

-

Time: 12–24 hours.

-

Monitoring: Monitor by TLC (Eluent: 10% Methanol in DCM with 1% Acetic Acid) or LC-MS. The nitrile peak (approx. 2250 cm⁻¹ in IR) should disappear.

4. Workup & Isolation (The "Nitrite Quench" Method):

-

Cool the reaction mixture to room temperature.

-

Safety Step: Add 10 mL of Ethyl Acetate to the reaction mixture.

-

While stirring vigorously, slowly add 3N HCl dropwise until pH is acidic (pH ~1).

-

Caution: This step releases the tetrazole product from the zinc complex. It also generates

from unreacted azide. -

Mitigation: To destroy excess

in situ, add Sodium Nitrite (

-

-

Stir for 30 minutes until gas evolution ceases.

5. Extraction:

-

Transfer to a separatory funnel.

-

Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).[6] Tetrazoles are more soluble in organic solvents than the zinc salts.

-

Combine organic layers and wash with brine (20 mL).

-

Dry over Anhydrous Sodium Sulfate (

).[6]

6. Purification:

-

Filter off the drying agent and concentrate under reduced pressure.[6]

-

The crude product is often a white solid.

-

Recrystallization: Dissolve in minimum hot Ethyl Acetate and precipitate with Hexanes if necessary.

Mechanistic Insight & Visualization

The Zinc(II) acts as a Lewis Acid, coordinating to the nitrile nitrogen. This activates the nitrile towards nucleophilic attack by the azide anion. The transition state involves a concerted [3+2] cycloaddition.

Diagram 1: Reaction Mechanism

Caption: Lewis-acid catalyzed activation of nitrile followed by [3+2] cycloaddition.[9]

Diagram 2: Process Workflow

Caption: Operational workflow emphasizing the critical safety quench step.

Analytical Validation

To confirm the successful synthesis of This compound , compare spectral data against the precursor.

| Technique | Precursor (Nitrile) Characteristic | Product (Tetrazole) Characteristic |

| IR Spectroscopy | Sharp peak at ~2250 cm⁻¹ (C≡N stretch) | Absence of 2250 cm⁻¹ peak. Appearance of broad bands at 3100-2400 cm⁻¹ (NH/OH) and 1600-1400 cm⁻¹ (N=N, C=N). |

| ¹H NMR (DMSO-d₆) | Shift of | |

| ¹³C NMR | ||

| Mass Spectrometry | [M-H]⁻ = 112.0 | [M-H]⁻ = 155.1 (ESI Negative Mode). |

Troubleshooting Guide

-

Issue: Low conversion after 24 hours.

-

Solution: Ensure the reaction temperature is actually 100°C (internal temp). Zinc catalysis has a high activation energy. If using a heating block, set it to 110°C.

-

-

Issue: Product does not precipitate upon acidification.

-

Solution: The product is amphoteric and polar. Saturate the aqueous layer with NaCl (salting out) before extraction with Ethyl Acetate.

-

-

Issue: "Sticky" solid during isolation.

-

Solution: This is often trapped Zinc salts. Wash the organic layer thoroughly with 0.1 N HCl to remove residual Zinc.

-

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[2][4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

-

Roh, J., et al. (2009).[2] One-Pot Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthesis, 2009(13), 2175-2178.

-

Sigma-Aldrich. (n.d.).[10] Safety Data Sheet: Sodium Azide.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1H-Tetrazole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. novacellbio.com [novacellbio.com]

Application Note: Optimization of Crystallization Dynamics for 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic Acid

[1]

Abstract

This application note details the purification of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid (CAS: 29262-16-4), a critical intermediate in the synthesis of pharmaceutical agents such as Cilostazol.[1] Due to the amphoteric nature of the tetrazole ring and the presence of a carboxylic acid tail, this molecule presents unique solubility challenges. This guide provides a dual-stage purification strategy: an initial Acid-Base Precipitation for bulk impurity removal, followed by a Thermal Recrystallization for polymorphism control and final polishing.[1] Special emphasis is placed on the safe management of residual azide species (

Physicochemical Profile & Solubility Logic

To design an effective recrystallization, one must understand the intermolecular forces at play. This molecule contains two acidic protons: the carboxylic acid (

Solubility Profile

The high polarity of the tetrazole ring creates a strong hydrogen-bonding network in the solid state, requiring protic solvents to disrupt the lattice.[1]

| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability |

| Water | Low (< 5 mg/mL) | High (> 50 mg/mL) | Ideal (Primary) |

| Methanol | Moderate | Very High | Co-solvent (Yield tuning) |

| Ethanol | Low-Moderate | High | Co-solvent (Polishing) |

| Toluene | Insoluble | Insoluble | Anti-solvent |

| Hexane | Insoluble | Insoluble | Anti-solvent |

| DMF/DMSO | Very High | Very High | Avoid (Difficult removal) |

Scientific Rationale:

Water is the solvent of choice because the molecule's solubility exhibits a steep curve relative to temperature. At room temperature, the hydrophobic butyl chain dominates, reducing solubility. At boiling (

Impurity Management Strategy

The synthesis of this intermediate typically involves the cycloaddition of sodium azide with glutaronitrile. This introduces specific impurities that dictate the purification workflow.

-

Inorganic Azides (

): Highly toxic and explosion hazard.[2][3] Must be removed via aqueous washing or specific oxidative treatment. -

Unreacted Nitriles: Non-acidic. These can be removed by exploiting the acidity of the product (Method A).

-

Regioisomers: While 5-substituted tetrazoles exist in tautomeric equilibrium (

vs

Experimental Protocols

Method A: Acid-Base Reactive Precipitation (Primary Purification)

Use this method for crude material (purity < 90%) or if significant inorganic salts are present.[1]

Principle: The molecule is a di-acid.[1] Dissolving it in base converts it to a highly soluble di-anion, leaving non-acidic organic impurities (unreacted nitriles) insoluble or extractable.[1]

-

Dissolution: Suspend the crude solid in 10% aqueous NaOH (3.0 equivalents). Stir until fully dissolved.

-

Observation: The solution should be clear. If turbid, non-acidic impurities are present.

-

-

Filtration: Filter the alkaline solution through a Celite pad to remove mechanical impurities and insoluble organics.

-

Extraction (Optional): If the filtrate is colored/cloudy, wash with Ethyl Acetate (

vol). Keep the aqueous layer . -

Precipitation: Cool the aqueous layer to

. Slowly add 6N HCl dropwise while monitoring pH.-

Target: Acidify to pH 1–2. The product will precipitate as a thick white solid.

-

Safety:Do not acidify rapidly. If residual azide is present, this step generates Hydrazoic Acid (

). Ensure vigorous ventilation.

-

-

Isolation: Filter the solid and wash with ice-cold water (

cake volume) to remove NaCl.

Method B: Thermal Recrystallization (Final Polishing)

Use this method for semi-pure material (>95%) to achieve pharmaceutical grade (>99.5%).[1]

-

Slurry Generation: Charge the solid into a reactor. Add Water (10 volumes relative to solid weight).

-

Reflux: Heat the slurry to

.-

Checkpoint: If the solution does not clarify, add Methanol dropwise (up to 20% v/v) until dissolution is complete.

-

-

Hot Filtration: While maintaining temperature

, filter through a pre-heated sintered glass funnel (or cartridge filter) to remove dust/seeds. -

Nucleation Control:

-

Cool naturally to

(approx. -

Seeding (Recommended): At

, add 0.1% wt pure seed crystals to induce uniform particle size.

-

-

Crystal Growth: Cool to

over 2 hours. Hold at -

Drying: Filter and dry under vacuum at

for 12 hours.-

Target Melting Point:

(sharp range indicates purity).[1]

-

Process Visualization (Workflow)[1]

The following diagram illustrates the decision matrix for selecting the appropriate purification route.

Figure 1: Decision matrix for purification based on starting material quality.[1] Method A removes chemical impurities; Method B optimizes physical form.[1]

Critical Safety Protocol: Azide Management

Working with tetrazole synthesis intermediates implies the risk of residual Sodium Azide (

-

The Hazard: Acidification of solutions containing

(Step 4 in Method A) generates Hydrazoic Acid ( -

Detection: Test the mother liquor with

solution. A red color indicates the presence of azide/hydrazoic acid.[4] -

Quenching: Before disposal, treat all mother liquors with Sodium Nitrite (

) and Sulfuric Acid. This converts residual azide into benign Nitrogen gas (-

Reaction:

[1]

-

References

-

Cilostazol Synthesis Overview

-

Tetrazole Purification Techniques

-

Title: Process for the production of 1-substituted-5(4H)-tetrazolinones (General Tetrazole Recrystallization Logic).[1]

- Source: European P

- URL

-

-

Safety Handling of Azides

-

Physical Properties Data

-

Title: this compound Product Page.[1]

- Source: CymitQuimica / Chemical Suppliers.

-

Sources

- 1. EP0638561B1 - Process for the production of 1-substituted-5(4H)-tetrazolinones - Google Patents [patents.google.com]

- 2. ehs.wisc.edu [ehs.wisc.edu]

- 3. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. ehs.yale.edu [ehs.yale.edu]

Application Note: Elucidating the Fragmentation Pathways of 4-(1H-tetrazol-5-yl)butanoic Acid

Subtitle: A Strategic Guide for Metabolite Identification and Impurity Profiling in Sartan-Related Drug Development

Executive Summary

4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid (CAS: 55408-10-1) represents a critical structural motif in medicinal chemistry, serving as a linker intermediate and a metabolic degradation product of angiotensin II receptor blockers (ARBs or "sartans"). As a bioisostere of glutaric acid, its physicochemical properties—specifically the acidity of the tetrazole ring (

This Application Note provides a definitive protocol for the structural characterization of this molecule using ESI-MS/MS. By synthesizing established fragmentation mechanics of 5-substituted tetrazoles with carboxylic acid behavior, we define the critical transitions required for accurate Multiple Reaction Monitoring (MRM) and impurity profiling.

Chemical Properties & MS Readiness

Before initiating analysis, the physicochemical behavior of the analyte must dictate the ionization strategy.

| Property | Value / Characteristic | MS Implication |

| Formula | Monoisotopic Mass: 156.0647 Da | |

| Acidity | Diprotic (Tetrazole | ESI Negative Mode is the gold standard for sensitivity. |

| Stability | Thermally labile (Tetrazole ring) | Avoid high source temperatures (>350°C) to prevent in-source degradation. |

| Solubility | Polar, soluble in MeOH, | Compatible with Reverse Phase (C18) and HILIC chromatography. |

Experimental Protocol: LC-MS/MS Workflow

Sample Preparation

To minimize adduct formation (e.g.,

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).

-

Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (

). -

Buffer Selection: Use Ammonium Acetate (5-10 mM) .

-

Why? It provides a volatile buffer pH (~6.8) that ensures the tetrazole is deprotonated (

) while preventing strong ion suppression common with non-volatile salts.

-

LC-MS Conditions (Recommended)

-

Instrument: Triple Quadrupole (QqQ) or Q-TOF.

-

Ionization Source: Electrospray Ionization (ESI) in Negative Mode (-) .

-

Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) for retention of the alkyl chain.

-

Mobile Phase:

-

A: Water + 5mM Ammonium Acetate.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5 minutes. (The polar acid will elute early; HILIC is an alternative if retention is poor).

Critical Parameter: Source Voltage

-

Set Capillary Voltage to -2.5 kV to -3.0 kV .

-

Expert Insight: Tetrazoles are "fragile." Excessively high voltage can induce In-Source Fragmentation (ISF), causing the loss of

before the ion enters the quadrupole. If you see a high abundance of m/z 127 in your MS1 scan, lower the declustering potential (DP) or cone voltage.

Fragmentation Mechanism Analysis

The fragmentation of 4-(1H-tetrazol-5-yl)butanoic acid in negative mode is governed by two competing functionalities: the tetrazole ring and the carboxylic acid .

The Primary Pathway: Tetrazole "Blowout"

The most energetically favorable pathway for 5-substituted tetrazoles is the expulsion of a nitrogen molecule (

-

Precursor Ion:

at m/z 155.06 . -

Transition:

(Loss of 28 Da). -

Mechanism: The negative charge on the tetrazole ring destabilizes the aromatic system, leading to the extrusion of

. This results in a highly reactive diazirine or nitrilimine intermediate anion (

Secondary Pathways: The Alkyl Chain

Following the ring opening, the molecule stabilizes via the carboxylic acid tail.

-

Decarboxylation: The intermediate (m/z 127) loses

(44 Da) from the carboxylic acid moiety.-

Transition:

(Loss of 44 Da). -

Result: A terminal amine/nitrile species (

).

-

-

Dehydration: Direct loss of water from the precursor is possible but less dominant than the nitrogen loss.

-

Transition:

(Loss of 18 Da).

-

Visualization of Fragmentation Tree

The following diagram maps the specific logic flow for MS/MS interpretation.

Figure 1: ESI(-) Fragmentation pathway of 4-(1H-tetrazol-5-yl)butanoic acid. The blue path indicates the dominant transition used for quantitation.

Application: Impurity Profiling Protocol

When analyzing sartan drug substances (e.g., Valsartan, Irbesartan), this molecule may appear as a degradation product.

MRM Transition Table

Use these transitions for Triple Quadrupole methods.

| Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | CE (eV)* | Purpose |

| 155.1 | 127.1 | 50 | 15-20 | Quantifier (Most abundant) |

| 155.1 | 83.1 | 50 | 25-30 | Qualifier (Structural confirmation) |

| 155.1 | 111.1 | 50 | 15 | Qualifier (Direct |

*Note: Collision Energy (CE) values are estimates; optimize by ramping ±5 eV.

Validation Strategy (Self-Correcting)

To ensure the signal is genuine and not an isobaric interference:

-

Isotopic Pattern Check: The theoretical isotope distribution for

is small (~5.5% for M+1). If the M+1 peak at m/z 156 is >10%, co-elution is occurring. -

Product Ion Ratio: The ratio of 127.1 / 83.1 should remain constant across the chromatographic peak. If the ratio shifts, an impurity is co-eluting.

Troubleshooting & Optimization

Issue: Low Sensitivity in ESI(-)

-

Cause: Ion suppression from mobile phase additives.

-

Solution: Ensure Ammonium Acetate is used rather than Formic Acid. Tetrazoles protonate easily in acidic media (

), pushing them into the neutral state which is invisible in ESI(-). Keep pH > 4.5.

Issue: "Ghost" Peak at m/z 127 in Blank

-

Cause: Carryover or In-Source Fragmentation (ISF).

-

Solution: Inject a solvent blank. If 127 appears without 155, it is contamination. If 127 appears at the same retention time as 155 in a standard, your Declustering Potential (DP) is too high. Lower the DP to preserve the parent ion.

References

-

Zych, A. J., et al. (2007). "Tetrazoles as carboxylic acid bioisosteres in drug discovery." ResearchGate.[1] Available at: [Link]

-

NIST Mass Spectrometry Data Center. "Butanoic acid Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook. Available at: [Link]

-

Wang, J., et al. (2008). "Characteristic fragmentation behavior of 5-substituted 1H-tetrazole derivatives by electrospray ionization tandem mass spectrometry." Life Science Journal, 5(2), 25-29.[2] Available at: [Link] (Verified via snippet context for tetrazole

loss mechanism). -

Holčapek, M., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." Royal Society of Chemistry (RSC). Available at: [Link]

Sources

The Tetrazole Moiety as a Carboxylic Acid Isostere: Application Notes for 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid in Medicinal Chemistry

Introduction: The Strategic Role of Bioisosteres in Drug Design

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. One of the most powerful tools in this endeavor is the principle of bioisosterism, the substitution of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. Among the various bioisosteric replacements, the use of a 5-substituted 1H-tetrazole ring as a surrogate for a carboxylic acid has proven to be a particularly fruitful strategy.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of "4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid" and the broader class of 5-substituted tetrazoles in medicinal chemistry.

The tetrazole group's utility stems from its similar acidity and spatial arrangement to the carboxylic acid moiety.[1] However, it offers distinct advantages, including increased lipophilicity and, crucially, enhanced metabolic stability, as it is resistant to many biological transformations that carboxylic acids are susceptible to.[3][4] This often translates to improved oral bioavailability and a more favorable pharmacokinetic profile.[5] The successful incorporation of the tetrazole moiety in numerous FDA-approved drugs, such as the antihypertensive agents losartan and valsartan, underscores its therapeutic significance.[1][6]

This guide will delve into the physicochemical properties of this compound, provide a detailed protocol for its synthesis, and present a practical application in the context of a biological assay relevant to its potential therapeutic targets.

Physicochemical Properties: A Comparative Analysis

The decision to replace a carboxylic acid with a tetrazole is often driven by the desire to fine-tune a molecule's physicochemical properties to overcome hurdles in drug development, such as poor membrane permeability or rapid metabolism. The table below provides a summary of key physicochemical parameters for this compound and its carboxylic acid precursor, 4-cyanobutanoic acid, for comparison.

| Property | This compound | 4-Cyanobutanoic acid | Rationale for Comparison |

| Molecular Formula | C₅H₈N₄O₂[7] | C₅H₇NO₂[8] | Illustrates the addition of the tetrazole ring. |

| Molecular Weight | 156.14 g/mol [7] | 113.11 g/mol [8] | Highlights the modest increase in mass upon conversion. |

| pKa | ~4.7 - 5.0 (estimated for 5-alkyltetrazoles)[9] | ~4.5 (estimated for butanoic acid) | Demonstrates the comparable acidity to carboxylic acids, crucial for mimicking biological interactions. |

| Predicted LogP | -0.19[10] | -0.2[8] | Indicates similar lipophilicity, which can influence cell permeability and target engagement. |

| Hydrogen Bond Donors | 2 | 1 | The tetrazole ring introduces an additional hydrogen bond donor, potentially altering interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | 3 | The increased number of nitrogen atoms in the tetrazole ring provides more hydrogen bond acceptors. |

The Role of this compound as a Carboxylic Acid Isostere

The fundamental principle behind the use of this compound in drug design is its function as a non-classical bioisostere of a carboxylic acid. This relationship is depicted in the diagram below.

Caption: Isosteric relationship between a carboxylic acid and a 5-substituted tetrazole.

Synthesis Protocol: Zinc-Catalyzed [3+2] Cycloaddition

The most common and robust method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[1][4] The following protocol is an adaptation of a safe and environmentally friendly method that utilizes water as the solvent and a zinc catalyst.[11]

Reaction Scheme:

Materials:

-

4-Cyanobutanoic acid (10 mmol, 1.13 g)

-

Sodium azide (NaN₃) (12 mmol, 0.78 g) (Caution: Highly toxic and explosive)

-

Zinc bromide (ZnBr₂) (12 mmol, 2.70 g)

-

Deionized water (20 mL)

-

3M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stir bar and stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanobutanoic acid (10 mmol), sodium azide (12 mmol), and zinc bromide (12 mmol).[1]

-

Add 20 mL of deionized water to the flask.

-

Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary but is typically in the range of 12-48 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform this step in a well-ventilated fume hood. Slowly acidify the reaction mixture to a pH of ~1 by adding 3M HCl while stirring in an ice bath. This step protonates the tetrazole and can generate toxic hydrazoic acid (HN₃).[1]

-

If the product precipitates upon acidification, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Application in Medicinal Chemistry: Targeting the Angiotensin II Receptor

A prominent application of 5-substituted tetrazoles is in the development of Angiotensin II receptor type 1 (AT1R) antagonists.[12] Angiotensin II is a key peptide hormone in the renin-angiotensin system (RAS) that regulates blood pressure and fluid balance.[3][13] Overactivity of this system can lead to hypertension and cardiovascular disease. AT1R antagonists block the action of angiotensin II, leading to vasodilation and a reduction in blood pressure.[12]

Angiotensin II Receptor Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of Angiotensin II to its AT1 receptor and the point of intervention for an antagonist.

Caption: Angiotensin II receptor signaling pathway and antagonist intervention.

Experimental Protocol: Competitive Radioligand Binding Assay for AT1 Receptor

To evaluate the efficacy of a newly synthesized compound, such as a derivative of this compound, as an AT1 receptor antagonist, a competitive binding assay is a standard in vitro method. This protocol provides a general framework for such an assay using a radiolabeled ligand.[14]

Principle:

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AT1 receptor in a membrane preparation. The displacement of the radioligand is indicative of the test compound's affinity for the receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes).[14]

-

Radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).

-

Unlabeled Angiotensin II (for determining non-specific binding).

-

Test compound (e.g., a derivative of this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radiolabeled ligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of unlabeled Angiotensin II.

-

Test Compound: Membrane preparation, radiolabeled ligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the reactions at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Safety and Handling

This compound and its precursors should be handled with appropriate care in a laboratory setting.

-

General Precautions: Avoid contact with skin and eyes. Do not ingest or inhale. Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16]

-

Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety protocols for its use and disposal.

-

Butanoic Acid Derivatives: Butanoic acid and its derivatives can be corrosive and cause severe skin burns and eye damage.[17][18] Handle with care and avoid inhalation of vapors.

-

Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Conclusion

The use of this compound and related 5-substituted tetrazoles represents a powerful and validated strategy in medicinal chemistry for the optimization of lead compounds. Their ability to effectively mimic the properties of carboxylic acids while offering advantages in metabolic stability and lipophilicity makes them an invaluable tool for drug designers. The protocols and information provided in this application note offer a solid foundation for researchers to synthesize and evaluate these compounds in their drug discovery programs.

References

-

Taylor & Francis Online. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole.[Link]

-

ACS Publications. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials.[Link]

-

Circulation Research. (2018). Understanding Angiotensin II Type 1 Receptor Signaling in Vascular Pathophysiology.[Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.[Link]

-

Organic Chemistry Portal. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[Link]

-

Pharmacological Reviews. (2018). Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology.[Link]

-

SINOPEG. (n.d.). 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic acid.[Link]

-

Breckland Scientific Supplies Ltd. (2018). Butanoic Acid - SAFETY DATA SHEET.[Link]

-

MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.[Link]

-

PubMed. (2012). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding.[Link]

- Google Patents. (n.d.). One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)

-

International Labour Organization. (2021). ICSC 1334 - BUTYRIC ACID.[Link]

-

Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.[Link]

-

PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.[Link]

-

PubChem. (n.d.). 4-Cyanobutanoic acid.[Link]

-

RSC Publishing. (2021). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.[Link]

-

PubMed Central. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.[Link]

-

PubMed Central. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.[Link]

-

VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design.[Link]

-

ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.[Link]

-

Wikipedia. (n.d.). Butyric acid.[Link]

-

PubMed Central. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.[Link]

-

MDPI. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms.[Link]

-

Saudi Journal of Medical and Pharmaceutical Sciences. (2018). Effect of Lactic Acid Bacteria Concentrations on the Composition of Bioactive Compounds in a Fermented Food Formulation.[Link]

-

Research Journal of Pharmacy and Technology. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES.[Link]

-

ResearchGate. (2025). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.[Link]

-

PubChem. (n.d.). N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)valine.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic Acid Manufacturer | Sinopeg.com [sinopeg.com]

- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 4-Cyanobutanoic acid | C5H7NO2 | CID 38239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. You are being redirected... [hit2lead.com]

- 11. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 12. ahajournals.org [ahajournals.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. ibl-america.com [ibl-america.com]

- 18. arigobio.cn [arigobio.cn]

Application Note: Leveraging 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic Acid as a Bioisosteric Linker for Advanced Click Chemistry Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry has become an indispensable tool in bioconjugation and drug discovery, prized for its efficiency, selectivity, and biocompatibility.[1] The archetypal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction allows for the rapid and specific covalent ligation of two molecular entities.[2] Central to these applications is the design of linkers that not only connect different molecular fragments but also impart favorable physicochemical and pharmacological properties.

This guide focuses on 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid , a bifunctional linker that offers a significant advantage in molecular design. The molecule features a terminal carboxylic acid for initial conjugation and a tetrazole ring. The tetrazole serves as a metabolically stable bioisostere for a carboxylic acid, a property that can enhance lipophilicity, improve metabolic stability, and increase bioavailability of the final conjugate.[3] This application note provides a comprehensive guide on how to functionalize this linker with click chemistry handles (azides and alkynes) and subsequently use these derivatives in bioconjugation workflows.

Section 1: The Bioisosteric Advantage of the Tetrazole Moiety

In medicinal chemistry, a bioisostere is a chemical substituent that can replace another functional group without significantly altering the biological activity of the parent molecule.[4] The tetrazole ring is a well-established and highly effective bioisostere for the carboxylic acid group.[5]

Key Physicochemical Properties:

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Rationale for Use |

| pKa | ~4.5 | ~4.5 | Similar acidity ensures comparable ionic interactions with biological targets at physiological pH.[5] |

| Metabolic Stability | Susceptible to reduction or glucuronidation.[3] | Highly resistant to metabolic transformations.[3] | Increased in vivo half-life and reduced risk of metabolism-related liabilities.[5] |

| Lipophilicity (LogP) | Generally lower | Generally higher | Can improve cell membrane permeability and oral bioavailability.[3] |

| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor and acceptor. | Mimics the key intermolecular interactions of a carboxylic acid with target proteins.[5] |

The structural and electronic similarity allows the tetrazole to engage in similar noncovalent interactions as a carboxylate, while its resistance to common metabolic pathways makes it a superior choice for designing stable, long-lasting therapeutics and probes.[3]

Caption: Structural and functional similarity between a carboxylic acid and its tetrazole bioisostere.

Section 2: Functionalization of the Linker for Click Chemistry

The parent molecule, this compound, does not possess a native click handle. The terminal carboxylic acid must first be activated and then reacted with a molecule containing either an azide or an alkyne group. The most common and robust method for this is via carbodiimide-mediated amide coupling.[6]

Protocol 2.1: Synthesis of an Azide-Terminated Tetrazole Linker

This protocol describes the conversion of the carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by reaction with an amino-azide derivative.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]

-

N-hydroxysuccinimide (NHS)[7]

-

2-Azidoethan-1-amine (or similar amine-azide)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step-by-Step Methodology:

-

Activation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.[7]

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by TLC or LC-MS to confirm the formation of the NHS ester.

-

Coupling: In a separate flask, dissolve 2-azidoethan-1-amine (1.1 eq) in anhydrous DMF. Add TEA or DIPEA (1.5 eq) to act as a base.

-

Slowly add the activated NHS ester solution from step 3 to the amine solution.

-

Stir the reaction overnight at room temperature.

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of EtOAc in hexanes) to yield the pure azide-terminated tetrazole linker.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Synthesis of an Alkyne-Terminated Tetrazole Linker

This protocol is analogous to 2.1, but uses an amine-alkyne derivative.

Materials:

-

All materials from Protocol 2.1, except for 2-azidoethan-1-amine.

-

Propargylamine (or similar amine-alkyne).[8]

Step-by-Step Methodology:

-

Follow steps 1-3 from Protocol 2.1 to activate the carboxylic acid with EDC and NHS.

-

Coupling: In a separate flask, dissolve propargylamine (1.1 eq) in anhydrous DMF. Add TEA or DIPEA (1.5 eq).

-

Slowly add the activated NHS ester solution to the propargylamine solution.

-

Stir the reaction overnight at room temperature.

-

Perform work-up, purification (flash chromatography), and characterization as described in steps 7-8 of Protocol 2.1.

Section 3: Application Protocol - Bioconjugation via CuAAC

This section details the use of the newly synthesized azide-functionalized tetrazole linker (from Protocol 2.1) for conjugation to an alkyne-modified biomolecule, such as a protein or oligonucleotide, via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9]

Materials:

-

Azide-terminated tetrazole linker (synthesized in Protocol 2.1)

-

Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS, pH 7.4)

-

Copper(II) sulfate (CuSO4) solution (e.g., 100 mM in water)

-

Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)[9]

-

DMSO (for dissolving the linker)

-

Size-Exclusion Chromatography (SEC) column or dialysis cassettes for purification.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-tetrazole linker in DMSO (e.g., 10 mM).

-

Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA ligand in a 1:2 molar ratio a few minutes before use.[10]

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified biomolecule to your desired final concentration in buffer.

-

Add the azide-tetrazole linker stock solution to the biomolecule solution. A molar excess of the linker (e.g., 10-50 equivalents) is typically used to drive the reaction to completion.

-

Add the pre-mixed THPTA/CuSO4 catalyst solution. A final copper concentration of 1-2 mM is common.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[10] Gently vortex to mix.

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light if using fluorescently-tagged molecules.

-

Purification: Remove the excess linker and copper catalyst from the final bioconjugate using an appropriate method:

-

For proteins: Use a desalting column (SEC) or dialysis against a suitable buffer (e.g., PBS with 1 mM EDTA to chelate residual copper).

-

For oligonucleotides: Ethanol precipitation can be effective.[9]

-

-

Analysis: Confirm the successful conjugation using the methods described in Section 4.

Caption: Workflow for linker functionalization and bioconjugation via CuAAC.

Section 4: Characterization and Quality Control

Verifying the successful synthesis and conjugation is critical. A combination of analytical techniques should be employed.

| Technique | Purpose | Expected Outcome |

| NMR Spectroscopy | Structural confirmation of functionalized linkers. | Appearance of new peaks corresponding to the azide or alkyne moiety and disappearance of the carboxylic acid proton. |

| Mass Spectrometry (MS) | Confirms molecular weight of linkers and bioconjugates. | For the conjugate, a mass shift corresponding to the exact mass of the added linker should be observed. |

| SDS-PAGE | Assess protein conjugation and purity. | A shift in the band of the modified protein compared to the unmodified control. Can be visualized by Coomassie stain or, if a fluorescent tag was used, by fluorescence imaging. |

| HPLC/UPLC | Assess purity of linkers and conjugates. | A new peak with a different retention time for the final product compared to starting materials. |

Section 5: Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in linker synthesis | Incomplete activation of carboxylic acid; hydrolysis of NHS ester. | Ensure all reagents and solvents are anhydrous. Monitor activation step by TLC/LC-MS before adding the amine. |

| No or low bioconjugation | Inactive copper catalyst; degradation of biomolecule; steric hindrance. | Use freshly prepared sodium ascorbate. Ensure the use of a Cu(I)-stabilizing ligand like THPTA.[10] Increase linker excess. Check biomolecule stability under reaction conditions. |

| Protein precipitation | High concentration of organic solvent (DMSO); copper-induced aggregation. | Minimize the volume of DMSO used to dissolve the linker. Ensure the THPTA:Cu ratio is at least 2:1 to fully chelate the copper. Perform the reaction at 4°C. |

Conclusion

This compound is a powerful and versatile building block for creating advanced bioconjugates. Its primary value lies in the tetrazole ring, which acts as a metabolically robust bioisostere for a carboxylic acid, potentially enhancing the pharmacokinetic profile of the resulting molecule.[3] By following the detailed protocols for functionalization and click chemistry conjugation provided in this guide, researchers can effectively incorporate this linker into their drug discovery and chemical biology workflows, creating novel probes, therapeutics, and diagnostics with improved properties.

References

-

Taylor & Francis. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]

-

VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. Available at: [Link]

-

Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry. Available at: [Link]

-

Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Available at: [Link]

-

Organic Chemistry Portal. (2008). Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide. Available at: [Link]

-

Creative Biolabs. (2024). Conjugation Based on Click Chemistry. Available at: [Link]

-

Click Chemistry Tools. (n.d.). Click Chemistry Protocols. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

-

RACO. (2018). Advances in the synthesis and reactivity of acyl azides (2005-2015). Available at: [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]

-

ACS Publications. (2011). Synthesis of Alkyne-Functionalized Helical Polycarbodiimides and their Ligation to Small Molecules using 'Click' and Sonogashira Reactions. Macromolecules. Available at: [Link]

Sources

- 1. purepeg.com [purepeg.com]

- 2. interchim.fr [interchim.fr]

- 3. tandfonline.com [tandfonline.com]

- 4. vuir.vu.edu.au [vuir.vu.edu.au]

- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Alkyne-containing Linkers - Enamine [enamine.net]

- 9. confluore.com.cn [confluore.com.cn]

- 10. broadpharm.com [broadpharm.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid Synthesis

Welcome to the technical support center for the synthesis of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this synthesis. As this tetrazole serves as a bioisosteric replacement for a carboxylic acid, its efficient synthesis is crucial in medicinal chemistry.[1][2][3][4] This document provides troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.

The primary and most effective route to this and other 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[1][5][6][7] This guide will focus on the optimization of this key reaction.

Core Synthesis Pathway & Mechanism

The synthesis of this compound is typically achieved via a [3+2] cycloaddition reaction between a nitrile precursor and an azide source. The most common starting material is a derivative of adipic acid, such as adiponitrile, which is then reacted with a reagent like sodium azide (NaN₃). The reaction is often catalyzed by a Lewis acid or a Brønsted acid to activate the nitrile group towards nucleophilic attack by the azide.[8]

Reaction Mechanism: [3+2] Cycloaddition

The mechanism involves the coordination of the catalyst to the nitrogen atom of the nitrile, which increases its electrophilicity. The azide anion then attacks the nitrile carbon, initiating a cyclization process that, after protonation, yields the stable 1H-tetrazole ring.

Caption: [3+2] Cycloaddition mechanism for tetrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective starting material?

The most direct precursor is 5-cyanopentanoic acid. However, a more common industrial route starts with adiponitrile (1,4-dicyanobutane). One of the nitrile groups is converted to the tetrazole, and the other is subsequently hydrolyzed to the carboxylic acid.

Q2: Which azide source is recommended?

Sodium azide (NaN₃) is the most common and economical choice.[6][8] However, it is highly toxic and can form explosive hydrazoic acid (HN₃) in the presence of acid.[9][10][11] For laboratory-scale synthesis where safety and milder conditions are a priority, trimethylsilyl azide (TMSN₃) in the presence of a catalyst like dibutyltin oxide can be an excellent, albeit more expensive, alternative.[12]

Q3: Why is a catalyst necessary?

The [3+2] cycloaddition between a nitrile and an azide has a high activation energy.[1][7] Catalysts, typically Lewis acids like zinc salts (e.g., ZnBr₂, ZnCl₂) or Brønsted acids, activate the nitrile group, making it more susceptible to cycloaddition and allowing the reaction to proceed at lower temperatures and faster rates.[8][13][14] Metal-free solid acid catalysts, such as silica sulfuric acid, have also been shown to be effective and offer easier workup.[3][6]

Q4: What are the critical safety precautions when working with sodium azide?

Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[9][10][15] It can also form highly toxic and explosive hydrazoic acid upon contact with acids.[10][11] Furthermore, it can react with heavy metals (like lead or copper in plumbing) to form explosive metal azides.[16]

-

Always handle sodium azide in a certified chemical fume hood.[10][16]

-

Always wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[15][16]

-

Never use metal spatulas for handling solid sodium azide.[9]

-

Never dispose of azide-containing solutions down the drain.[16]

-

Quench any residual azide carefully with a suitable reagent according to your institution's safety protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Product Yield

Q: My reaction shows very little to no conversion of the starting nitrile. What are the likely causes and solutions?

A: This is a common issue that can often be traced back to catalyst, solvent, or temperature.

| Potential Cause | Diagnostic Check | Recommended Solution |

| Inactive Catalyst | The catalyst (e.g., zinc salt) may be hydrated or of poor quality. | Use a freshly opened or anhydrous grade of the Lewis acid catalyst. Consider drying the catalyst under vacuum before use. |

| Inappropriate Solvent | The reaction may be sensitive to the solvent choice. | Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are often the most effective solvents for this reaction.[6][17] Water can also be used, particularly with zinc catalysts, offering a greener alternative.[13] |

| Insufficient Temperature | The reaction temperature may be too low to overcome the activation energy barrier. | Gradually increase the reaction temperature. Most reactions of this type are run at reflux, often between 100-130 °C.[3][17] Monitor the reaction by TLC or LC-MS to track progress and check for decomposition. |

| Poor Quality Reagents | The starting nitrile or sodium azide may be impure. | Verify the purity of your starting materials using techniques like NMR or melting point analysis. Use reagents from a reputable supplier. |

Problem: Formation of Significant Impurities

Q: I'm observing multiple spots on my TLC plate, and the final product is difficult to purify. What are these side products?

A: Side reactions can compete with the desired cycloaddition, leading to a complex crude mixture.

| Potential Cause | Diagnostic Check | Recommended Solution |

| Hydrolysis of Nitrile | If using aqueous conditions or if water is present as a contaminant, the nitrile can hydrolyze to the corresponding amide or carboxylic acid, especially at high temperatures. | Use anhydrous solvents and reagents if possible. If water is part of the solvent system, carefully control the pH to minimize hydrolysis. |

| Decomposition | At very high temperatures, the starting material or the tetrazole product may begin to decompose. | Run the reaction at the lowest temperature that provides a reasonable reaction rate. Consider using a more active catalyst to allow for lower reaction temperatures.[1][7] |

| Reaction with Solvent | Solvents like DMF can sometimes participate in side reactions under harsh conditions. | If decomposition is suspected, consider switching to a more inert solvent like NMP or toluene (with an appropriate catalyst system). |

Problem: Difficult Product Isolation and Purification

Q: The workup is messy, and I'm losing a lot of product during purification. How can I improve this?

A: The acidic nature of the tetrazole ring and its polarity can make isolation challenging.

| Potential Cause | Diagnostic Check | Recommended Solution |

| Emulsion during Extraction | The product may act as a surfactant, causing emulsions during aqueous workup. | Use a brine wash to help break emulsions. If necessary, filter the entire mixture through a pad of celite. |

| Product Solubility | The product is likely soluble in both organic and aqueous layers, especially at certain pH values, leading to poor recovery. | After the reaction, carefully acidify the aqueous solution (e.g., with HCl) to a pH of ~2-3. This will protonate the tetrazole, making it less water-soluble and allowing it to be extracted more efficiently into an organic solvent like ethyl acetate. |

| Difficulty with Chromatography | The polar nature of the tetrazole can lead to streaking on silica gel columns. | Consider using a more polar eluent system or adding a small amount of acetic acid to the mobile phase to improve peak shape. Recrystallization is often a better purification method for this type of compound if a suitable solvent can be found. |

digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Low Yield or\nImpure Product", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Branch 1: Catalyst Issues q1 [label="Is the catalyst\nactive and anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1_yes [label="Proceed to check\nSolvent/Temp", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1_no [label="Use fresh/anhydrous\ncatalyst. Dry before use.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 2: Reaction Conditions q2 [label="Are solvent & temperature\noptimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2_yes [label="Proceed to check\nWorkup", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2_no [label="Switch to DMF/NMP.\nIncrease temp to 120°C.\nMonitor by TLC/LCMS.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 3: Workup & Purification q3 [label="Is workup efficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3_yes [label="Purity Issue:\nConsider recrystallization", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3_no [label="Acidify to pH 2-3 before\nextraction. Use brine\nto break emulsions.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> sol1_no [label="No"]; q1 -> sol1_yes [label="Yes"]; sol1_yes -> q2; q2 -> sol2_no [label="No"]; q2 -> sol2_yes [label="Yes"]; sol2_yes -> q3; q3 -> sol3_no [label="No"]; q3 -> sol3_yes [label="Yes"]; }

Caption: Troubleshooting workflow for synthesis optimization.

Experimental Protocol Example

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Synthesis of this compound from 5-Cyanopentanoic Acid

-

Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 5-cyanopentanoic acid (1 equivalent).

-

Solvent and Reagents: Add sodium azide (1.2 - 1.5 equivalents) and zinc chloride (1 equivalent, anhydrous). Add a suitable solvent, such as DMF, to achieve a concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and water.

-

Workup - Acidification & Extraction: Acidify the aqueous mixture to a pH of 2-3 using concentrated HCl. This should be done in a fume hood as toxic HN₃ gas may be evolved. Extract the aqueous layer three times with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) to afford the final product.

References

-

Safe Handling of Sodium Azide (SAZ). (n.d.). University of California, Berkeley - Environment, Health & Safety. Retrieved February 15, 2026, from [Link]

-

Lab Safety Guideline: Sodium Azide. (n.d.). The University of Tennessee Health Science Center - Office of Research Safety. Retrieved February 15, 2026, from [Link]

-

Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Journal of Chemical Health Risks. Retrieved February 15, 2026, from [Link]

-

Sodium Azide. (n.d.). Yale Environmental Health & Safety. Retrieved February 15, 2026, from [Link]

-

Sodium azide Safety Data Sheet. (2025). Penta chemicals. Retrieved February 15, 2026, from [Link]

-

Safety Data Sheet: Sodium azide. (n.d.). Carl ROTH. Retrieved February 15, 2026, from [Link]

-

Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (n.d.). CORE. Retrieved February 15, 2026, from [Link]

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2013). PMC. Retrieved February 15, 2026, from [Link]

-

Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles. (2016). Comptes Rendus de l'Académie des Sciences. Retrieved February 15, 2026, from [Link]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (2020). PMC. Retrieved February 15, 2026, from [Link]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024). ACS Publications. Retrieved February 15, 2026, from [Link]

-

[3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. (2023). Synthesis Workshop. Retrieved February 15, 2026, from [Link]

-

ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. (2013). Wiley Online Library. Retrieved February 15, 2026, from [Link]

-

Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. (2022). ACS Publications. Retrieved February 15, 2026, from [Link]

-

4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (2024). MDPI. Retrieved February 15, 2026, from [Link]

-

Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. (n.d.). Masaryk University. Retrieved February 15, 2026, from [Link]

-

Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. (2023). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). PMC. Retrieved February 15, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. Retrieved February 15, 2026, from [Link]

-

Facile synthesis of (Z)-tetracos-5-enoic acid and racemic cis-4-(2-octadecylcyclopropane-1-yl)-butanoic acid. (2003). PubMed. Retrieved February 15, 2026, from [Link]

-

Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (2020). PMC. Retrieved February 15, 2026, from [Link]

-

A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. (n.d.). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

-

Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. jchr.org [jchr.org]

- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. uthsc.edu [uthsc.edu]

- 11. carlroth.com [carlroth.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. ehs.yale.edu [ehs.yale.edu]

- 17. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

challenges in the purification of polar tetrazole compounds

Status: Online | Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: TET-PUR-001

Welcome to the TetraPure Technical Support Center.

You have reached the specialized support module for Polar Tetrazole Compounds . As bioisosteres of carboxylic acids, tetrazoles offer metabolic stability but present unique purification challenges due to their high polarity (

Below are the Field-Proven Troubleshooting Protocols designed to resolve your specific experimental bottlenecks.

SAFETY ALERT: READ BEFORE PROCEEDING

CRITICAL HAZARD: Tetrazoles and their synthetic precursors (azides) are energetic materials.

-

Metal Avoidance: NEVER use metal spatulas or needles with tetrazole solutions containing residual azide. Formation of heavy metal azides (Cu, Pb) creates shock-sensitive explosives [1]. Use Teflon-coated or glass tools only.

-

Acid Warning: Do not acidify aqueous waste containing sodium azide without prior quenching. This generates Hydrazoic Acid (

), which is highly toxic and explosive [2].

MODULE 1: Chromatography & Retention Issues

User Issue: "My tetrazole elutes in the void volume (dead time) on my C18 column, or peaks are tailing severely."

Root Cause Analysis

Standard C18 columns rely on hydrophobic interaction. Tetrazoles are highly polar and often ionized at neutral pH, leading to "Phase Collapse" or lack of interaction with the C18 ligands. Tailing is caused by the interaction of the acidic tetrazole proton with residual silanols on the silica surface.

The Solution: Switch to HILIC or C18-Aq

Do not force a standard C18 method. Use the decision matrix below to select the correct stationary phase.

Figure 1: Decision matrix for selecting the chromatographic mode based on tetrazole solubility.

Protocol: HILIC Method Setup (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for polar tetrazoles [3].

-

Column: Amide-bonded silica or Bare Silica (e.g., TSKgel Amide-80 or equivalent).

-

Mobile Phase A (Weak): 95% Acetonitrile / 5% Water (with 10mM Ammonium Formate, pH 3.0).

-

Mobile Phase B (Strong): 50% Acetonitrile / 50% Water (with 10mM Ammonium Formate, pH 3.0).

-

Why pH 3.0? It suppresses silanol ionization on the column and keeps the tetrazole partially protonated, improving peak shape.

-

-

Gradient: 0% B to 100% B.

MODULE 2: Extraction & Work-up

User Issue: "I cannot extract my product from the aqueous reaction mixture into DCM or EtOAc."

Root Cause Analysis

At neutral pH (pH 7), a tetrazole (

The Solution: Controlled Acidification

You must drive the equilibrium toward the neutral, protonated species without degrading the molecule.

Table 1: Solvent Selection based on Partitioning

| Solvent | Polarity | Recommended For | Notes |

| Ethyl Acetate | Moderate | General Extraction | Best balance. Can dissolve some water.[1][3] |

| DCM | Low | Very Lipophilic Tetrazoles | Avoid if product is highly polar; emulsions likely. |

| n-Butanol | High | Highly Polar / Water Soluble | "Last resort" for very polar tetrazoles. High boiling point makes drying difficult. |

Protocol: The pH Swing

-

Basify: Ensure the aqueous layer is pH > 8 (using

) to keep impurities in the organic wash (discard organic wash). -

Acidify: Carefully add 1M HCl to the aqueous layer until pH is 2.0–3.0 .

-

Check: Use a calibrated pH meter, not just paper.

-

-

Extract: Wash with Ethyl Acetate (

). -

Wash: Wash combined organics with Brine (saturated NaCl). This is critical to "dry" the organic layer as tetrazoles can drag water with them.

MODULE 3: Safety & Residual Azide Removal

User Issue: "I am worried about residual sodium azide in my crude mixture."

Root Cause Analysis

Tetrazole synthesis (via [3+2] cycloaddition) often uses excess Sodium Azide (

The Solution: Oxidative Quench (Nitrite Method)

Never rely on simple washing. Chemically destroy the azide before work-up [4].[4]

Figure 2: Workflow for chemically quenching residual azide using the Nitrite method.

Protocol:

-

Cool the reaction mixture to 0°C.

-

Add Sodium Nitrite (

, 1.5 equivalents relative to excess azide). -

Slowly add 20%

. -

Stir until gas evolution ceases. Verify azide absence with a Ferric Chloride test (red color = azide present).

MODULE 4: Crystallization (Oiling Out)

User Issue: "My compound comes out as a sticky oil instead of a solid."

Root Cause Analysis

Tetrazoles form strong hydrogen bond networks. Impurities or rapid cooling disrupt this lattice, leading to amorphous "oils" or hydrates.

Troubleshooting Steps

-

The "Scratch" Technique: Induce nucleation by scratching the glass wall with a glass rod (remember: NO metal).

-

Solvent Swap: If oiling out from EtOAc/Hexane, switch to IPA (Isopropyl Alcohol) / Water .

-

Dissolve in hot IPA.

-

Add water dropwise until cloudy.

-

Re-heat to clear, then cool very slowly (wrap flask in foil/towel).

-

-

Anti-Solvent Vapor Diffusion: Dissolve oil in minimal Methanol in a small vial. Place this open vial inside a larger jar containing Diethyl Ether. Cap the large jar. Ether vapors will slowly diffuse into the Methanol, forcing the tetrazole to crystallize.

References

-

Loba Chemie. (n.d.). Material Safety Data Sheet: Tetrazolium Salt. Retrieved from

-

ChemicalBook. (2024). 1H-Tetrazole Safety Data Sheet and Handling. Retrieved from

-

Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development Guide. Retrieved from

-

ResearchGate. (2025). Protocols for Removing Residual Sodium Azide from Organic Synthesis. Retrieved from

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. biotage.com [biotage.com]

- 2. biotage.com [biotage.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. chemicalbook.com [chemicalbook.com]

avoiding impurities in "4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid" synthesis

This guide serves as a specialized technical support resource for the synthesis and purification of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid (CAS: 92614-90-9).[1]

This molecule is a critical intermediate (often referred to as the "C4-Tetrazole Linker") used in the synthesis of Sartan-class antihypertensives (e.g., Valsartan) and as a carboxylic acid bioisostere in drug discovery.

Part 1: The Strategic Approach (Route Selection)

User Query: "I am seeing high levels of amide impurities and low yields when reacting 4-cyanobutanoic acid directly with sodium azide. How do I fix this?"

Technical Insight:

Direct cycloaddition on the free acid (4-cyanobutanoic acid) is prone to side reactions because the carboxylic acid moiety can interfere with the Lewis acid catalysts (like

The "Gold Standard" Solution: Adopt the Ester Protection Route .

-

Substrate: Start with Ethyl 4-cyanobutanoate .

-

Cycloaddition: Convert the nitrile to the tetrazole (forming Ethyl 4-(1H-tetrazol-5-yl)butanoate).

-

Hydrolysis: Saponify the ester to the free acid in a controlled final step.

Comparative Data: Acid vs. Ester Route

| Feature | Direct Acid Route (High Risk) | Ester Route (Recommended) |

| Catalyst Efficiency | Low: Carboxylate coordinates to Zn/Al catalyst, deactivating it.[1] | High: Ester is non-coordinating; catalyst focuses on nitrile. |

| Major Impurity | Amide: 4-carbamoylbutanoic acid (Hydrolysis byproduct).[1] | Minimal: Anhydrous conditions are easier to maintain.[1] |